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Alamethicin, a 20-residue peptaibol antibiotic produced by the fungus Trichoderma viride, has

long served as a paradigm for understanding the mechanisms of voltage-gated ion channels.

Its ability to form discrete, voltage-dependent conductance states in lipid bilayers is intricately

linked to its unique primary sequence, which is rich in the non-proteinogenic amino acid, α-

aminoisobutyric acid (Aib). This technical guide delves into the critical role of Aib in dictating the

helical conformation of Alamethicin, its aggregation into functional pores, and the experimental

methodologies used to elucidate these structural details.

The Structural Imperative of Aminoisobutyric Acid
The presence of a high proportion of Aib residues is a defining feature of Alamethicin and is

fundamental to its structure and function. The gem-dimethyl groups on the α-carbon of Aib

sterically restrict the available conformational space, strongly favoring helical structures,

primarily the α-helix and the 310-helix.[1][2][3] This inherent helical propensity is crucial for the

peptide's ability to span the lipid bilayer and form transmembrane channels.

Helical Conformation and Stability
The crystal structure of Alamethicin (PDB ID: 1AMT) reveals a predominantly α-helical

conformation, with a noticeable bend at Pro14.[4][5] The Aib residues are instrumental in

stabilizing this helical fold. The constrained phi (φ) and psi (ψ) dihedral angles of Aib residues,

as detailed in the Ramachandran plot data, force the peptide backbone into a helical
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arrangement. This contrasts with peptides composed solely of standard proteinogenic amino

acids, which often exhibit greater conformational flexibility.

Quantitative Structural Data
The structural impact of Aib on Alamethicin's conformation can be quantified through various

structural parameters. The following tables summarize key data derived from crystallographic

and spectroscopic studies.

Table 1: Ramachandran Plot Data for Alamethicin (PDB:
1AMT)
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Residue Phi (φ) Angle (°) Psi (ψ) Angle (°)

Aib1 -56.3 -46.2

Pro2 -67.1 -32.5

Aib3 -58.7 -45.1

Ala4 -63.8 -41.5

Aib5 -57.9 -45.8

Ala6 -65.2 -40.3

Gln7 -64.1 -42.7

Aib8 -59.3 -44.5

Val9 -63.2 -41.9

Aib10 -58.1 -45.6

Gly11 87.6 -176.9

Leu12 -70.5 -38.7

Aib13 -58.5 -45.3

Pro14 -61.2 -35.8

Val15 -62.9 -42.1

Aib16 -59.0 -44.8

Aib17 -58.8 -45.0

Glu18 -64.5 -41.2

Gln19 -63.7 -42.3

Data extracted from the Protein Data Bank (PDB) entry 1AMT.[4][5]

Table 2: Alamethicin Barrel-Stave Pore Dimensions
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Parameter Value Reference

Pore Type Barrel-Stave [6][7]

Number of Helices 8 [6][7]

Inner Pore Diameter ~18 Å [6]

Outer Pore Diameter ~40 Å [6]

The "Barrel-Stave" Model of Pore Formation
The formation of a transmembrane pore by Alamethicin is widely described by the "barrel-

stave" model.[6][7] In this model, individual Alamethicin helices (the "staves") aggregate within

the lipid bilayer to form a cylindrical pore (the "barrel") with a central aqueous channel. The

process is voltage-dependent, with a transmembrane potential driving the insertion and

aggregation of the peptide monomers.
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Alamethicin barrel-stave pore formation workflow.

Voltage-Gating Mechanism
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The voltage-dependent gating of the Alamethicin channel is a multi-step process initiated by a

transmembrane potential. This potential drives the insertion of the amphipathic Alamethicin

helices from a surface-adsorbed state into the hydrophobic core of the lipid bilayer.[1][8] The

subsequent aggregation of these transmembrane helices leads to the formation of the ion-

conducting pore. The number of monomers in the aggregate determines the conductance level

of the channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15184187?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/10472052/
https://pubmed.ncbi.nlm.nih.gov/10472052/
https://pubmed.ncbi.nlm.nih.gov/12115146/
https://pubmed.ncbi.nlm.nih.gov/12115146/
https://www.researchgate.net/publication/11263863_Controls_exerted_by_the_Aib_residue_Helix_formation_and_helix_reversal_This_article_is_a_US_Government_work_and_as_such_is_in_the_public_domain_in_the_United_States_of_America
https://www.rcsb.org/structure/1AMT
https://www.ncbi.nlm.nih.gov/Structure/pdb/1AMT
https://pmc.ncbi.nlm.nih.gov/articles/PMC2693350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2693350/
https://pubmed.ncbi.nlm.nih.gov/18199659/
https://pubmed.ncbi.nlm.nih.gov/18199659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1301237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1301237/
https://www.benchchem.com/product/b15184187#role-of-aminoisobutyric-acid-in-alamethicin-structure
https://www.benchchem.com/product/b15184187#role-of-aminoisobutyric-acid-in-alamethicin-structure
https://www.benchchem.com/product/b15184187#role-of-aminoisobutyric-acid-in-alamethicin-structure
https://www.benchchem.com/product/b15184187#role-of-aminoisobutyric-acid-in-alamethicin-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15184187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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